4-methyl-5-phenyl-1,2,4-triazole-3-thiol
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Overview
Description
4-Methyl-5-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile biological activities and is used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-1,2,4-triazole-3-thiol with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
4-Methyl-5-phenyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
Comparison with Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1H-1,2,4-Triazole-3-thiol
- 3-Amino-1,2,4-triazole-5-thiol
Comparison: 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol is unique due to the presence of both a phenyl group and a thiol group, which contribute to its distinct chemical and biological properties. Compared to other triazoles, it exhibits enhanced biological activities and is more versatile in its applications .
Properties
IUPAC Name |
4-methyl-5-phenyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHJEZLNGXEAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1S)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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